molecular formula C10H11ClN2O2 B1299365 N-[3-(acetylamino)phenyl]-2-chloroacetamide CAS No. 88342-13-6

N-[3-(acetylamino)phenyl]-2-chloroacetamide

Cat. No.: B1299365
CAS No.: 88342-13-6
M. Wt: 226.66 g/mol
InChI Key: OFCXEGVJCMFKGG-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-chloroacetamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of acetanilide, where the acetanilide moiety is substituted with a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-chloroacetamide typically involves the acylation of 3-aminoacetophenone with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 3-aminoacetophenone and chloroacetyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent, such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Procedure: The chloroacetyl chloride is added dropwise to a solution of 3-aminoacetophenone and the base in the solvent. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted acetamides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(acetylamino)aniline and chloroacetic acid.

    Oxidation and Reduction: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides.

    Hydrolysis: 3-(acetylamino)aniline and chloroacetic acid.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-chloroacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Environmental Chemistry: The compound is investigated for its potential use in environmental remediation processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-2-chloroacetamide can be compared with other similar compounds, such as:

    N-(3-acetamidophenyl)-2-chloroacetamide: Similar structure but different substitution pattern.

    N-(4-acetamidophenyl)-2-chloroacetamide: Similar structure with the acetylamino group at the para position.

    N-(2-acetamidophenyl)-2-chloroacetamide: Similar structure with the acetylamino group at the ortho position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCXEGVJCMFKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366618
Record name N-[3-(acetylamino)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88342-13-6
Record name N-[3-(acetylamino)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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